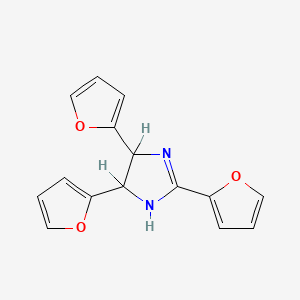

2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

2,4,5-tris(furan-2-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9,13-14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGVUCWHPBULRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2C(N=C(N2)C3=CC=CO3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970359 | |

| Record name | 2,4,5-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-23-2 | |

| Record name | Furfurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRI-(2-FURYL)-2-IMIDAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole can be achieved through a multicomponent reaction involving an aromatic aldehyde, benzil, and ammonium acetate. One efficient method utilizes biodegradable lactic acid as a promoter at a reaction temperature of 160°C . This environmentally benign method is suitable for aromatic aldehydes containing both electron-donating and electron-withdrawing groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The furyl groups can be oxidized to form corresponding furanones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound with an imidazole ring substituted by three furyl groups. It has diverse applications in chemistry, medicine, and industry.

Scientific Research Applications

Chemistry

- Organic Synthesis: It serves as a building block. A solvent-free microwave-assisted method has been developed for the synthesis of 2-substituted-4,5-di(2-furyl)-1H-imidazoles . Imidazoles are produced with moderate to good yields through the condensation of furil with aldehydes over acidic alumina impregnated with ammonium acetate and characterized by FT-IR, HRMS, 1H NMR, and 13C NMR spectroscopy .

- Ligand in Coordination Chemistry: The imidazole ring can coordinate with metal ions, which makes it useful in catalysis.

Medicine

This compound is investigated for its potential as an antifungal, anticancer, and anti-inflammatory agent. Imidazole derivatives have significant pharmacological actions and have potential applications in medicinal science including anticancer, anti-neuropathic, fungal, antibacterial, antitubercular, antiparasitic, antihistaminic, anti-hypertensive, and anti-inflammatory uses .

Industry

This compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The furyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural analogs differ in substituent identity, influencing electronic, steric, and functional properties:

- Trifluoromethylphenyl derivatives (e.g., cis-2,4,5-tris(3-(trifluoromethyl)phenyl)): Electron-withdrawing CF₃ groups enhance thermal stability (mp 283–284 °C) and may reduce solubility in polar solvents .

- Styryl derivatives (e.g., cis-2,4,5-tri((E)-styryl)): Conjugated double bonds increase rigidity but confer heat sensitivity .

- Methoxyphenyl derivatives (e.g., 2,4,5-tris(4-methoxyphenyl)): Methoxy groups improve solubility via polar interactions and have been explored in p53-MDM2 inhibition studies .

- Triphenyl derivatives (e.g., 2,4,5-triphenyl-4,5-dihydro-1H-imidazole): Phenyl groups provide hydrophobicity and high melting points (451°C) .

Physical and Thermodynamic Properties

The 2-furyl analog likely has a lower melting point (~200–250°C) due to reduced symmetry and weaker intermolecular forces compared to CF₃ or phenyl derivatives.

Biological Activity

2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole (CAS No. 550-23-2) is a heterocyclic compound characterized by an imidazole ring substituted with three furyl groups. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C15H12N2O3, with a molecular weight of 268.27 g/mol. The compound features an imidazole core that is pivotal in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, enhancing its role in catalysis and biological processes. Furthermore, the furyl groups facilitate π-π interactions and hydrogen bonding, which are crucial for its biological efficacy.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties. Its mechanism involves disrupting the cell membrane integrity of fungal cells, leading to cell death. Studies have shown that this compound can inhibit the growth of various fungal strains effectively.

Anticancer Potential

The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines. For instance:

- Cell Line Studies : In studies involving human glioblastoma U251 and melanoma WM793 cells, this compound exhibited significant cytotoxic effects with IC50 values below 10 µM .

- Mechanism : The anticancer effects are believed to be due to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival and growth.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways.

Structure-Activity Relationship (SAR)

The presence of multiple furyl groups enhances the electronic properties of the imidazole ring, which is essential for its interaction with biological targets. Comparative studies with similar compounds indicate that variations in substituents can significantly alter biological activity.

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antifungal, Anticancer | <10 |

| 2,4,5-tris(2-thienyl)-4,5-dihydro-1H-imidazole | Similar to above | Moderate Anticancer | >20 |

| 2,4,5-tris(2-pyridyl)-4,5-dihydro-1H-imidazole | Similar to above | Low Anticancer | >30 |

Case Studies

Several case studies have evaluated the biological activity of this compound:

- Antifungal Efficacy : A study assessed its efficacy against Candida albicans and Aspergillus niger. Results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL.

- Cytotoxicity Tests : In vitro tests on various cancer cell lines indicated that it induces apoptosis through caspase activation pathways.

- Inflammation Models : Animal models demonstrated reduced swelling and inflammatory markers when treated with this compound following induced inflammation.

Q & A

Q. What are the most efficient synthetic routes for preparing 2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of trisubstituted imidazoles often employs multicomponent reactions (MCRs) involving aldehydes, ammonium acetate, and ketones or nitriles. For furyl-substituted derivatives, a modified Debus-Radziszewski reaction can be adapted by substituting aryl groups with furan derivatives. Key steps include:

- Precursor Selection : Use 2-furaldehyde as the aldehyde component and a diketone or nitrile source to form the imidazole ring.

- Catalysis : Acidic conditions (e.g., acetic acid) or transition-metal-free base-promoted systems (e.g., K₂CO₃) facilitate cyclization .

- Optimization : Reaction time (6–12 hrs), temperature (80–120°C), and solvent (ethanol or DMF) significantly impact yields. For reproducibility, factorial design experiments (e.g., varying molar ratios of reactants) can systematically identify optimal conditions .

Q. How can spectroscopic and chromatographic methods be applied to confirm the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of C=N stretching (~1660 cm⁻¹) and furyl C-O-C vibrations (~1210 cm⁻¹) .

- NMR Analysis :

- HPLC/MS : Use reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported synthetic yields for trisubstituted imidazoles under varying catalytic systems?

Methodological Answer: Discrepancies in yields often arise from differences in catalysts (e.g., nickel-based vs. base-promoted systems) or solvent polarity. To address this:

- Mechanistic Studies : Use density functional theory (DFT) to compare energy barriers for key intermediates in nickel-catalyzed vs. base-mediated pathways .

- Controlled Replication : Reproduce reactions under identical conditions (e.g., solvent, temperature) while varying only the catalyst. For example, nickel catalysts may enhance regioselectivity but require inert atmospheres, whereas base-promoted systems are simpler but less selective .

- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., over-oxidized furans or dimerization byproducts) that reduce yields .

Q. What computational tools are effective for predicting reaction pathways and optimizing synthetic protocols for trisubstituted imidazoles?

Methodological Answer:

- Retrosynthetic Software : Tools like AiZynthFinder or Chematica leverage machine learning to propose viable routes using known reaction templates (e.g., cyclization of amidines with ketones) .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to predict optimal solvent choices .

- Quantum Chemistry : Calculate frontier molecular orbitals (FMOs) to assess reactivity of furyl substituents and predict regiochemical outcomes .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the solid-state behavior of this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures. Monoclinic systems (e.g., space group P21/c) are common for imidazoles, with lattice parameters comparable to analogs (e.g., a ≈ 6.1 Å, b ≈ 11.5 Å) .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···O/N contacts from furyl groups) to explain packing motifs and stability .

- Thermal Analysis : Pair with DSC/TGA to correlate crystal structure with thermal decomposition profiles (e.g., melting points >200°C) .

Q. What experimental strategies can validate proposed reaction mechanisms for imidazole ring formation under transition-metal-free conditions?

Methodological Answer:

- Isotopic Labeling : Introduce ¹⁵N-labeled ammonium acetate to track nitrogen incorporation into the imidazole ring via ¹⁵N NMR .

- Kinetic Profiling : Monitor intermediate formation (e.g., enamine or hemiaminal species) using in-situ FTIR or Raman spectroscopy .

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophilic traps to identify transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.